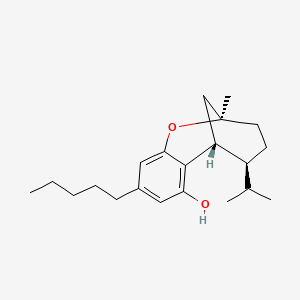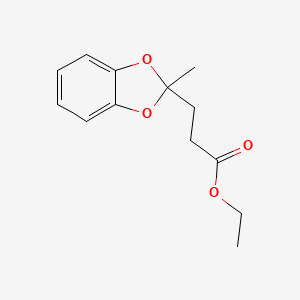
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of 1,3-benzodioxole and is characterized by the presence of an ethyl ester group attached to the propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester typically involves the esterification of 1,3-benzodioxole-2-propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 1,3-benzodioxole-2-propanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: 1,3-Benzodioxole-2-propanoic acid and ethanol.
Reduction: 1,3-Benzodioxole-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester depends on its specific application. In organic synthesis, it acts as a building block that can undergo various transformations to yield desired products. In pharmaceutical research, its mechanism of action would be related to the biological activity of the compounds derived from it, which may involve interactions with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the propanoic acid and ethyl ester groups.
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: A structurally similar compound with a dioxolane ring instead of a benzodioxole ring.
Uniqueness
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester is unique due to the presence of both the benzodioxole ring and the ethyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
100612-91-7 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
ethyl 3-(2-methyl-1,3-benzodioxol-2-yl)propanoate |
InChI |
InChI=1S/C13H16O4/c1-3-15-12(14)8-9-13(2)16-10-6-4-5-7-11(10)17-13/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
CGEABACDMVJTFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1(OC2=CC=CC=C2O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


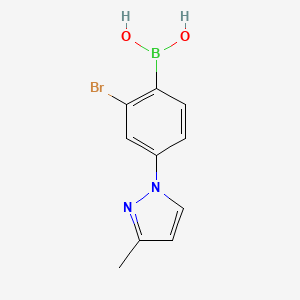
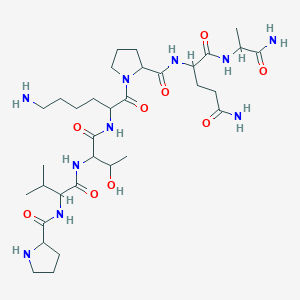
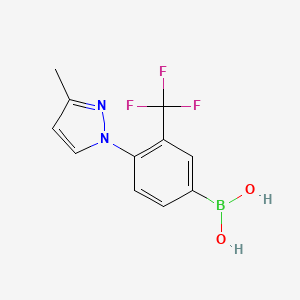
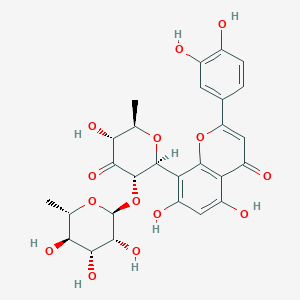
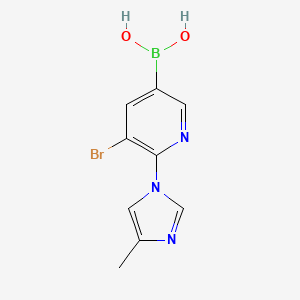
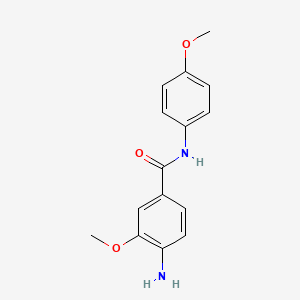

![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)


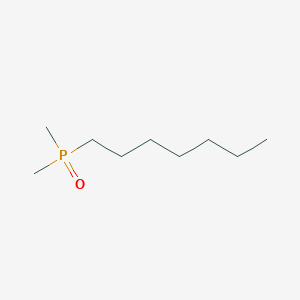
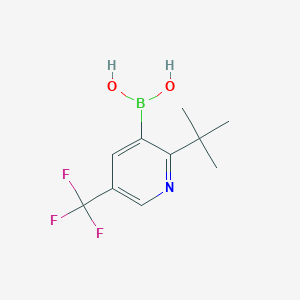
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)
